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Compound of Interest

4-Chloro-5-fluoro-6-
Compound Name:
methoxypyrimidine

cat. No.: B13032892

Executive Summary & Compound Identity

4-Chloro-5-fluoro-6-methoxypyrimidine is a tri-substituted pyrimidine scaffold widely utilized
as a building block in the development of kinase inhibitors and antifungal agents (e.g.,
Voriconazole analogs). Its unique electronic environment—defined by the push-pull mechanism
between the electron-donating methoxy group and the electron-withdrawing halogen atoms—
creates a distinct spectroscopic signature essential for quality control and structural validation.

Core Chemical Data
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Property Specification
IUPAC Name 4-Chloro-5-fluoro-6-methoxypyrimidine
C
H
Molecular Formula
CIFN
O
Molecular Weight 162.55 g/mol
Exact Mass 162.00

) Colorless to pale yellow liquid or low-melting
Physical State id
soli

Soluble in CDCI
Solubility , DMSO-

, Methanol

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6][7][8][°]

The NMR profile of this molecule is dominated by the fluorine atom at the C5 position, which
induces significant splitting in both proton and carbon spectra due to heteronuclear coupling (

C).

H NMR Analysis (Proton)

The proton spectrum is relatively simple due to the lack of adjacent protons, but precise
chemical shift analysis is required to distinguish it from regioisomers (e.g., the 2-methoxy
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isomer).
Experimental Protocol:
¢ Solvent: CDCI

(preferred for resolution) or DMSO-

¢ Concentration: 10 mg in 0.6 mL solvent.

e Reference: TMS (0.00 ppm).
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Signal (
Multiplicity
ppm)

Integration

Assignment

Mechanistic
Insight

Singlet (s) or
doublet (d)

8.45 - 8.55

1H

C2-H

The proton
between the two
ring nitrogens is
highly
deshielded. A
small long-range

coupling (

Hz) may be
observed due to
the C5-Fluorine.

4.05-4.12 Singlet (s)

3H

-OCH

Characteristic
methoxy shift.
The electron-
deficient
pyrimidine ring
shifts this
downfield
compared to
standard

anisoles (~3.8

ppm).

Expert Note: If the C2-H signal appears as a doublet with

Hz, check for impurities. The 4-bond coupling to fluorine in this specific geometry is

typically weak (

Hz) or unresolved.
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C NMR Analysis (Carbon-13)

The

C spectrum provides the most definitive structural proof, primarily through C-F coupling

constants (

).
Signal ( Multiplicity (
Assignment Structural Logic
ppm) )
Deshielded by oxygen
Doublet ( and the adjacent
162.0 - 164.0 C6 (C-OMe) )
H nitrogen. Couples to F
z)
at C5.
Deshielded by
Doublet ( chlorine. Similar
153.0 - 156.0 C4 (C-Cl) , ,
Hz) coupling magnitude to
C6.
The C2 carbon is
distant from F (3
bonds), resulting in
150.0 - 152.0 Singlet (or small d) C2 (C-H) negligible or small
coupling (
Hz).
Diagnostic Peak. The
massive coupling
Doublet ( constant confirms the
142.0 - 146.0 C5 (C-F) :
H direct attachment of
z)
Fluorine to this
carbon.
Typical methox
55.0 — 56.0 Singlet -OCH yP oy
carbon shift.
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F NMR Analysis (Fluorine)

e Chemical Shift:

-145.0 to -155.0 ppm (relative to CFCI
).
o Pattern: Singlet (proton decoupled) or doublet (proton coupled,

).

Mass Spectrometry (MS) Profiling

Mass spectrometry is critical for verifying the halogenation pattern, specifically the Chlorine
isotope signature.

lonization & Isotope Pattern
e Method: GC-MS (EI) or LC-MS (ESI+).[1]
e Molecular lon (M

): 162.0.

 |sotope Signature: The presence of one Chlorine atom dictates a characteristic 3:1 ratio
between the M (162) and M+2 (164) peaks.

Fragmentation Pathway (El)

The fragmentation follows a logical loss of substituents driven by the stability of the pyrimidine
ring.

e M
(162/164): Parent lon.
e [M-CH

]
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(147/149): Loss of methyl radical from the methoxy group (common in methoxy-
heterocycles).

e [M-CI
(127): Heterolytic cleavage of the C-Cl bond.

e [M-CO]

(134): Ring contraction or loss of carbonyl equivalent (less common but possible).

MS Fragmentation Logic Diagram

Molecular lon (M+)
m/z 162 (100%) / 164 (33%)

-15 Da (+CH3)\:35 Da (+Cl)

[M - CH3]+ [M - CIJ+
m/z 147 m/z 127

|
Becondary Fragmentation
|

Y

Loss of CO/HCN
Ring Cleavage

Click to download full resolution via product page

Figure 1: Proposed Electron Impact (El) fragmentation pathway for 4-Chloro-5-fluoro-6-
methoxypyrimidine.

Infrared (IR) Spectroscopy[3][6][9][10]

IR analysis is useful for rapid identification of functional groups during reaction monitoring.
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Wavenumber (cm

Vibration Mode Description
)
Weak, sharp band
3050 — 3100 C-H Stretch (Aromatic) characteristic of the C2-H
bond.
C-H stretches from the
2950 — 2990 C-H Stretch (Aliphatic) methoxy (-OCH
) group.
Strong absorptions from the
1580 — 1600 C=N/ C=C Stretch o
pyrimidine ring skeleton.
1200 - 1250 C-F Stretch Strong, broad band.
Characteristic of the aryl-alkyl
1050 - 1100 C-O Stretch )
ether linkage.
Distinctive band in the
750 — 800 C-ClI Stretch

fingerprint region.

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following workflow is recommended for
characterizing this intermediate.

Validation Criteria

]

]

I

i

1H & 13C NMR . - No aliphatic impurities i
(Structural ID) (except OMe) |
I

]

]

I

I

]

]

]

I

Flash Chromatography
(Silica Gel)

Purified Compound
(>98%)

Raw Sample TLC Screening If impure
(Synthesis Crude) (Hex/EtOAc 4:1)

LC-MS

(MW & Purity) [ Correct Cl Isotope Pattern

R
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Figure 2: Recommended Quality Control (QC) workflow for isolation and validation.

Experimental Protocol: Sample Preparation for NMR

Drying: Ensure the sample is dried under high vacuum (< 1 mbar) for 2 hours to remove
solvent residues (EtOAc/Hexane) that interfere with the methoxy region (~4.1 ppm) and
aliphatic region.

Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCI

o Note: If the compound is insoluble, use DMSO-

, but expect the water peak to appear near 3.33 ppm, potentially obscuring the methoxy
signal if wet.

Acquisition:

o H: 16 scans, 1 second relaxation delay.

o C: 512 scans minimum to resolve the C-F splitting patterns clearly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. beilstein-journals.org [beilstein-journals.org]

e 2. W0O2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase
inhibitors - Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-Chloro-5-
fluoro-6-methoxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13032892#4-chloro-5-fluoro-6-methoxypyrimidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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